Compounds with pyrimidine cores are often explored for their pharmaceutical applications. For example, pyrimidine derivatives have been studied for their anti-inflammatory1, antiplatelet5, and anxiolytic effects3. The presence of a methoxyphenyl group, as seen in "1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol", is a common feature in molecules with medicinal properties, suggesting potential applications in the development of new therapeutic agents.
In the field of synthetic chemistry, pyrimidine derivatives serve as key intermediates for the synthesis of more complex molecules. The efficient synthesis of pyrimidines functionalized with propargyloxy and triazolo groups has been demonstrated, highlighting the versatility of pyrimidine-based compounds in chemical transformations7.
The biological activity of pyrimidine derivatives has been extensively screened, with some compounds showing promising antibacterial activities8. This suggests that "1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol" could also be evaluated for its potential antimicrobial properties.
This compound is classified under the category of phenolic compounds due to the presence of the methoxy group attached to the phenyl ring. It also falls into the class of heterocyclic compounds because of the pyrimidine ring. The compound is recognized by its CAS Registry Number 185848-10-6 and has been studied for its potential biological activities.
The synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol can be achieved through several methods, typically involving the reaction between appropriate starting materials that include phenolic compounds and pyrimidine derivatives.
One common synthetic route involves:
The molecular structure of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol consists of a pyrimidine ring connected to a phenolic moiety via an ethanol bridge.
The compound typically crystallizes in a monoclinic system, with specific lattice parameters that can be determined through X-ray crystallography. For example:
1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as elevated temperatures or catalysts to proceed efficiently.
The mechanism of action for 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is primarily linked to its interaction with biological targets, particularly in pharmacological contexts.
Research indicates that this compound may exhibit:
Studies employing molecular docking simulations have suggested potential binding interactions with specific enzymes or receptors, indicating pathways through which this compound could exert pharmacological effects.
Characterization techniques such as NMR and IR provide insights into functional groups:
1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol has several scientific applications:
It has been investigated for potential use in:
The compound serves as a model system in studies related to:
Potential applications in developing new materials due to its unique structural properties.
1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (CAS: 185848-10-6) represents a structurally unique hybrid molecule in modern drug discovery, combining a methoxy-substituted aromatic system with a nitrogen-rich heterocyclic core. This compound exists as a solid under standard storage conditions (Sealed in dry, 2-8°C) with a typical purity of ≥95% [1] [2]. Its molecular architecture integrates two pharmaceutically privileged motifs—the pyrimidine ring and the 4-methoxyphenyl group—connected via an ethanol linker. This design leverages established structure-activity principles while enabling novel interactions with biological targets. The compound's physicochemical profile, including moderate lipophilicity (cLogP ~2.4) and adequate topological polar surface area (~69 Ų), suggests favorable membrane permeability and bioavailability potential [1]. Its exploration aligns with medicinal chemistry’s increasing focus on multi-pharmacophore hybrids to overcome limitations of monotargeted agents, particularly in oncology, infectious diseases, and inflammation.
The pyrimidine scaffold is a quintessential pharmacophore in medicinal chemistry, serving as a bioisostere for endogenous purines and pyrimidines. This enables targeted interactions with enzymes and receptors involved in nucleotide metabolism, signal transduction, and epigenetic regulation. Pyrimidine-containing compounds demonstrate broad-spectrum bioactivity, including kinase inhibition, antifolate effects, and antiviral action. The pyrimidin-4-yl group in 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol specifically facilitates hydrogen bonding via its nitrogen atoms (N1 and N3) and exhibits π-stacking capability, enhancing target engagement [3] [6].
Complementarily, the 4-methoxyphenyl moiety contributes distinct electronic and steric properties:
Table 1: Impact of Substituents on Pyrimidine-Based Bioactivity
Substituent Type | Biological Influence | Example Applications |
---|---|---|
Pyrimidin-4-yl | Hydrogen bonding acceptance, π-π stacking, kinase inhibition | Anticancer agents, antifolates [3] [6] |
4-Methoxyphenyl | Enhanced lipophilicity, metabolic stability, hydrophobic pocket binding | Antimicrobials, CNS agents [8] [9] |
Ethanol linker | Conformational flexibility, hydrogen bond donation | Target adaptability [1] [6] |
This synergy is evidenced in clinical agents like the thieno[2,3-d]pyrimidine class, where methoxyaryl groups amplify target affinity and cellular penetration [6].
Ethanol-bridged heterocycles emerged as strategic designs during the golden age of synthetic medicinal chemistry (1960s–1980s). The ethanol spacer (-CH₂CH₂OH) in compounds like 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol provides critical advantages:
Table 2: Evolution of Ethanol-Linked Heterocycles in Drug Development
Era | Key Innovations | Therapeutic Outcomes |
---|---|---|
1960–1980 | Ethanol-linked antifolates (e.g., pyrimethamine analogs) | Improved antimalarial efficacy [6] |
1990–2010 | Kinase inhibitors with heterocycle-ethanol motifs | Enhanced selectivity in tyrosine kinase inhibition [4] |
2010–Present | Hybrid agents (e.g., thienopyrimidine-ethanol derivatives) | Multi-target engagement in cancer, infection [6] [10] |
Notably, derivatives like 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol (EVT-4962979) demonstrate potent enzyme inhibition, validating the ethanol linker’s role in optimizing binding orientation [10]. Modern applications leverage this scaffold in antimalarial hybrids (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines) where the ethanol spacer enables dual pharmacophore engagement of parasitic targets [6]. Additionally, repurposing kinase inhibitor scaffolds—common in neglected tropical disease research—frequently incorporates ethanol bridges to conserve target affinity while improving blood-brain barrier penetration for CNS-stage infections [4].
The pharmacological profile of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol arises from cooperative interactions between its constituent pharmacophores:
Table 3: Synergistic Pharmacophore Interactions in Biological Systems
Pharmacophore | Interaction Type | Biological Consequence |
---|---|---|
Pyrimidin-4-yl | Hydrogen bonding (Asp1046) | Enzyme active site blockade [3] [6] |
4-Methoxyphenyl | Hydrophobic packing (Phe918) | Enhanced binding stability and residence time [3] [9] |
Ethanol hydroxyl | Hydrogen bond donation (His1026) | Allosteric modulation, solvation control [6] [10] |
Combined system | π-π stacking / Charge transfer | High-affinity, selective target engagement [9] |
This synergy is exemplified in antiplasmodial thienopyrimidines, where methoxyphenyl and pyrimidine units connected via piperazine-ethanol bridges achieve sub-micromolar activity against Plasmodium falciparum by dual-targeting folate metabolism and membrane integrity [6]. Similarly, in tyrosine kinase inhibitors, the ethanol linker optimizes the distance between the pyrimidine’s hinge-binding region and the methoxyphenyl’s specificity pocket, improving selectivity indices [3] [10]. Advanced computational models confirm that the spatial orientation enabled by this pharmacophore arrangement maximizes binding free energy (-7.85 to -8.89 kcal/mol in docking scores) [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7